Clorhidrato de dehidroevodiamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

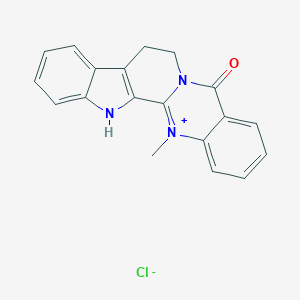

Dehydroevodiamine Hydrochloride is a complex organic compound with the molecular formula C19H16ClN3O and a molecular weight of 337.8 g/mol . This compound is notable for its intricate structure, which includes multiple rings and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Aplicaciones Científicas De Investigación

Dehydroevodiamine Hydrochloride has several scientific research applications, including:

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mecanismo De Acción

Dehydroevodiamine chloride, also known as “21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride” or “Dehydroevodiamine HCl”, is a quinazoline alkaloid isolated from Evodiae Fructus . This compound has been the subject of extensive research due to its various pharmacological activities .

Target of Action

Dehydroevodiamine chloride primarily targets ACHE and ALDH3A1 . These targets play a crucial role in the regulation of glycolytic metabolism, which is essential for tumor proliferation and survival .

Mode of Action

Dehydroevodiamine chloride interacts with its targets by downregulating ACHE and ALDH3A1 . This leads to the inactivation of key enzymes of the glycolysis pathway, namely HK2, PFKFB3, and LDHA . As a result, glucose uptake and lactic acid production are inhibited .

Biochemical Pathways

The primary biochemical pathway affected by dehydroevodiamine chloride is the glycolysis/gluconeogenesis pathway . By inhibiting key enzymes in this pathway, dehydroevodiamine chloride disrupts glucose metabolism, which is critical for the survival and proliferation of tumor cells .

Pharmacokinetics

Pharmacokinetic studies have shown that dehydroevodiamine chloride has a relatively good oral absorption effect . It exhibits high absorption in the gastrointestinal tract and can lead to multiple blood concentration peaks in rat plasma due to distribution re-absorption and enterohepatic circulation .

Result of Action

The molecular and cellular effects of dehydroevodiamine chloride’s action include promoting apoptosis of hepatoma cells . It also has anti-inflammatory effects via downregulating pro-inflammatory cytokines and inflammatory mediators . Given these favorable pharmacological activities, dehydroevodiamine chloride is expected to be a potential drug candidate for the treatment of various diseases, including Alzheimer’s disease, chronic stress, amnesia, chronic atrophic gastritis, gastric ulcers, and rheumatoid arthritis .

Action Environment

The action of dehydroevodiamine chloride can be influenced by environmental factors. For instance, changes in compound structure can lead to changes in pharmacokinetics and pharmacological effects .

Análisis Bioquímico

Biochemical Properties

Dehydroevodiamine chloride has been shown to interact with various enzymes and proteins. It inhibits acetylcholinesterase activity in a dose-dependent and non-competitive manner . It also modulates nitric oxide production . The compound interacts with key enzymes of the glycolysis pathway, such as HK2, PFKFB3, and LDHA, inhibiting glucose uptake and lactic acid production .

Cellular Effects

Dehydroevodiamine chloride has significant effects on various types of cells and cellular processes. It has been shown to promote apoptosis in Huh-7 and PLC cells . It also ameliorates gastric epithelial cell damage and mitochondrial dysfunction . Furthermore, it can inhibit cell proliferation, mRNA transcription, protein synthesis of proinflammatory factors such as IL-1β and IL-6, and matrix metalloproteinases such as MMP-1 and MMP-3 .

Molecular Mechanism

The molecular mechanism of action of Dehydroevodiamine chloride involves binding interactions with biomolecules and changes in gene expression. It directly downregulates ACHE and ALDH3A1, leading to the inactivation of HK2, PFKFB3, and LDHA and suppression of aerobic glycolysis . It also inhibits the phosphorylation levels of p38, JNK, and ERK proteins in TNF-α-treated MH7A cells .

Dosage Effects in Animal Models

In animal models, the effects of Dehydroevodiamine chloride vary with different dosages. For instance, at a dose of 5 mg/kg, the brain concentration of Dehydroevodiamine chloride was 6.44 times more than that of evodiamine

Metabolic Pathways

Dehydroevodiamine chloride is involved in several metabolic pathways. It primarily modulates the glycolysis/gluconeogenesis pathway

Transport and Distribution

Dehydroevodiamine chloride can more easily pass through the phospholipid bilayer than evodiamine because it has a more planar stereo-structure. Therefore, it is more likely to pass across the blood-brain barrier and enter the brain in a tissue-specific manner .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dehydroevodiamine Hydrochloride typically involves multi-step organic reactions The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and minimize by-products. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Dehydroevodiamine Hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The chloride group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction could produce different reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Comparación Con Compuestos Similares

Similar Compounds

- 3-thia-13-azapentacyclo[11.8.0.02,10.04,9.015,20]heneicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one

- Other pentacyclic compounds with similar structural motifs

Uniqueness

Dehydroevodiamine Hydrochloride stands out due to its specific arrangement of nitrogen atoms and the presence of a chloride group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

Dehydroevodiamine hydrochloride (DHED) is a key alkaloid derived from the fruit of Evodia rutaecarpa, a traditional medicinal plant used in East Asian medicine. Recent studies have highlighted its diverse biological activities, particularly in the realms of neuroprotection, anti-inflammatory effects, and potential therapeutic applications for various diseases. This article synthesizes current research findings on the biological activity of DHED, focusing on its pharmacokinetics, pharmacological properties, and case studies.

Pharmacokinetics of Dehydroevodiamine Hydrochloride

Pharmacokinetic studies have demonstrated that DHED exhibits favorable absorption and distribution characteristics. Key findings include:

- Absorption : DHED shows good oral bioavailability with significant absorption in the gastrointestinal tract. Studies indicate multiple peaks in plasma concentration due to enterohepatic circulation .

- Distribution : It has been shown to cross the blood-brain barrier effectively, making it a candidate for neuroprotective therapies .

- Elimination : The elimination half-life and clearance rates vary depending on the administration route and dosage .

Table 1: Pharmacokinetic Parameters of DHED

| Study | Species | Dose | AUC (0→∞) | Clearance (CL) | Vdss |

|---|---|---|---|---|---|

| Ahn et al. (2004) | Rats | 1–10 mg/kg (IV) | 2.5 mL·min/kg | 53.7 ± 25.0 mL/min/kg | - |

| Xu et al. (2013) | Rats | 6.67 g/kg (oral) | - | - | - |

Pharmacological Properties

DHED exhibits a wide range of pharmacological effects, making it a compound of interest for various therapeutic applications:

- Neuroprotective Effects : DHED has been shown to prevent memory impairment and neuronal cell loss in models of cognitive disturbance, particularly in Alzheimer's disease (AD). Its ability to enhance synaptic plasticity and reduce amyloid-beta aggregation is notable .

- Anti-inflammatory Activity : Research indicates that DHED downregulates pro-inflammatory cytokines, contributing to its anti-inflammatory properties . This mechanism is crucial for conditions like rheumatoid arthritis and chronic gastritis.

- Antidepressant Effects : In animal models, DHED has demonstrated potential antidepressant-like effects by improving memory impairments and reducing depression-like behaviors induced by stress . It significantly increased levels of neural cell adhesion molecules (NCAM), which are important for neuronal health.

Case Studies

Several studies have explored the therapeutic potential of DHED in specific conditions:

- Alzheimer's Disease :

- Chronic Stress :

- Rheumatoid Arthritis :

Propiedades

Número CAS |

75853-60-0 |

|---|---|

Fórmula molecular |

C19H16ClN3O |

Peso molecular |

337.8 g/mol |

Nombre IUPAC |

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one;hydrochloride |

InChI |

InChI=1S/C19H15N3O.ClH/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22;/h2-9H,10-11H2,1H3;1H |

Clave InChI |

SVOMSEHNGXLQRU-UHFFFAOYSA-N |

SMILES |

C[N+]1=C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3.[Cl-] |

SMILES canónico |

CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3.Cl |

Apariencia |

Yellow powder |

Números CAS relacionados |

67909-49-3 (Parent) |

Sinónimos |

dehydroevodiamine dehydroevodiamine chloride |

Origen del producto |

United States |

Q1: What is the mechanism of action of DHED against Alzheimer's disease?

A1: Research suggests that DHED acts as a β-secretase inhibitor. [] β-secretase is an enzyme involved in the production of amyloid-β (Aβ) peptides, which are known to aggregate and form plaques in the brains of Alzheimer's patients. By inhibiting β-secretase, DHED can reduce the production of Aβ peptides and potentially slow down the progression of the disease.

Q2: What evidence supports the potential of DHED as a treatment for Alzheimer's disease?

A2: In preclinical studies using a transgenic mouse model of Alzheimer's disease (Tg2576 mice), DHED demonstrated the ability to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.